Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis-
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Overview
Description
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is an organic compound that features a morpholine ring structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- typically involves the reaction of morpholine with a suitable dicarbonyl compound. One common method is the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional functional groups.
Benzil: A dicarbonyl compound used in the synthesis of the target compound.
N-Phenylmorpholine: A related compound with a phenyl group attached to the morpholine ring.
Uniqueness
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
79815-71-7 |
---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-dimorpholin-4-yl-2-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H22N2O4/c20-16(18-6-10-22-11-7-18)15(14-4-2-1-3-5-14)17(21)19-8-12-23-13-9-19/h1-5,15H,6-13H2 |
InChI Key |
VNCINQDZUVYYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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